molecular formula C17H24N2O7 B3089918 tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate CAS No. 1202571-31-0

tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate

Cat. No.: B3089918
CAS No.: 1202571-31-0
M. Wt: 368.4 g/mol
InChI Key: CPRNELQIIKKNRR-UHFFFAOYSA-N
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Description

Tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a tert-butyl group, a nitrophenoxy group, and a carbamate moiety.

Preparation Methods

The synthesis of tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 5-bromopentanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-nitrophenyl chloroformate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine.

Chemical Reactions Analysis

Tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and nitrophenoxy groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: It serves as a lead compound for the design and synthesis of novel therapeutic agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the carbamate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate can be compared with other similar compounds such as tert-butyl carbamate and 4-nitrophenyl chloroformate. While tert-butyl carbamate is primarily used as a protecting group for amines, 4-nitrophenyl chloroformate is used as a reagent for the synthesis of carbamates and other derivatives . The unique combination of these functional groups in this compound provides it with distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O7/c1-17(2,3)26-15(20)18-11-5-4-6-12-24-16(21)25-14-9-7-13(8-10-14)19(22)23/h7-10H,4-6,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRNELQIIKKNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156389
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202571-31-0
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202571-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]pentyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 5-hydroxypentylcarbamate (950 mg, 4.67 mmol) was dissolved in EtOAc, 4-nitrophenyl carbonochloridate (1.130 g, 5.14 mmol) was added, the mixture cooled on an icebath, triethylamine (0.85 mL, 6.07 mmol) was added with stirring and the mixture gradually allowed to reach rt and stirred overnight. The mixture was transferred to a separatory funnel with EtOAc and H2O, and shaken. The organic phase was extracted with 1N HCl, H2O, NAHCO3 (aq., sat.), H2O (twice), brine, dried over Mg2SO4, filtered and concentrated. The residue was purified by chromatography (mixtures of petroleum ether and EtOAc) to afford compound 1.
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950 mg
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1.13 g
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0.85 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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